2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

MAO-B inhibition neurodegeneration Parkinson's disease

This 3-aryl-5-pyridinyl-1,2,4-oxadiazole is the specific 3,4-dichlorophenyl regioisomer, linked to potent MAO-B inhibition (IC₅₀ 0.036 μM for a close analog). Do not substitute with 2,4- or 3,5-dichlorophenyl isomers that lack this activity profile. The 2-chloropyridine handle offers a reactive site for nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, enabling library synthesis. Ideal for Parkinson's disease-focused screening and kinase inhibitor SAR exploration (EGFR/BRAFV600E scaffold).

Molecular Formula C13H6Cl3N3O
Molecular Weight 326.56
CAS No. 303145-21-3
Cat. No. B2375256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
CAS303145-21-3
Molecular FormulaC13H6Cl3N3O
Molecular Weight326.56
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C13H6Cl3N3O/c14-9-3-1-7(5-10(9)15)12-18-13(20-19-12)8-2-4-11(16)17-6-8/h1-6H
InChIKeyATGHVGQQJVWCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine (CAS 303145-21-3): Structural Identity and Class Context for Research Procurement


2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine (CAS 303145-21-3; IUPAC: 5-(6-chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole; molecular formula C₁₃H₆Cl₃N₃O; MW 326.56) is a heterocyclic compound combining a 2-chloropyridine ring, a central 1,2,4-oxadiazole core, and a 3,4-dichlorophenyl substituent . The compound is commercially available from multiple vendors, with standard purity specifications of 90% . It belongs to the broader 3-aryl-5-aryl-1,2,4-oxadiazole class, which has been extensively studied for caspase activation, kinase inhibition (EGFR, BRAFV600E), and monoamine oxidase (MAO) inhibition activities [1][2]. However, no primary research publications specifically report biological data for CAS 303145-21-3 itself; differentiation evidence must therefore be drawn from structural comparisons with closely related isomers and class-level activity inferences.

Why Generic Substitution of 1,2,4-Oxadiazole Pyridine Analogs Fails: Critical Role of Chlorine Regiochemistry in 303145-21-3


Compounds within the C₁₃H₆Cl₃N₃O isomeric family cannot be interchanged without consequence. The position of chlorine atoms on both the phenyl ring (3,4- vs. 2,4- vs. 3,5- vs. 2,6-dichloro) and the pyridine ring (2-chloro vs. unsubstituted vs. alternative positions) fundamentally alters molecular recognition, electronic distribution, and hydrogen-bonding capacity . For example, the 3,4-dichlorophenyl motif present in 303145-21-3 is associated with potent MAO-B inhibition (IC₅₀ = 0.036 μM for a closely related 1,2,4-oxadiazole) [1], whereas the 2,4-dichlorophenyl isomer in JY-2 (CAS 339103-05-8) drives FoxO1 inhibition (IC₅₀ = 22 μM) . The 2-chloro substituent on the pyridine ring of 303145-21-3 additionally provides a synthetic handle for further derivatization (nucleophilic aromatic substitution, cross-coupling) that is absent in unsubstituted pyridine analogs . These regioisomeric differences translate to distinct biological target profiles and synthetic utility, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine (303145-21-3) vs. Regioisomeric Analogs


Evidence Item 1: 3,4-Dichlorophenyl Substitution Pattern Confers MAO-B Inhibitory Potential Not Shared by 2,4-Dichloro or 3,5-Dichloro Isomers

The 3,4-dichlorophenyl motif (as present in 303145-21-3) is directly associated with potent and selective MAO-B inhibition. A closely related 1,2,4-oxadiazole bearing the identical 3,4-dichlorophenyl group, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, exhibited MAO-B IC₅₀ = 0.036 μM with high isoform selectivity (MAO-A IC₅₀ = 150 μM; selectivity ratio >4,000-fold) [1]. In contrast, the 2,4-dichlorophenyl-containing isomer JY-2 (CAS 339103-05-8) shows no reported MAO-B activity, instead inhibiting FoxO1 with IC₅₀ = 22 μM . No MAO inhibition data are available for the 3,5-dichlorophenyl or 2,6-dichlorophenyl regioisomers. This indicates that the 3,4-dichloro substitution pattern is a critical pharmacophoric determinant for MAO-B engagement.

MAO-B inhibition neurodegeneration Parkinson's disease

Evidence Item 2: 2-Chloropyridine Substituent Enables Synthetic Derivatization Not Possible with Unsubstituted Pyridine Analogs

The 2-chloro substituent on the pyridine ring of 303145-21-3 provides a reactive site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . This enables late-stage diversification of the core scaffold without altering the oxadiazole or dichlorophenyl moieties. In contrast, the unsubstituted pyridine analog 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (JY-2, CAS 339103-05-8) lacks this synthetic handle, limiting its utility as a building block for focused library synthesis . The 2-chloropyridine regioisomer 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole (CAS 1707727-37-4) also bears a chlorine on pyridine but at the 4-position, which exhibits different reactivity in SNAr due to altered electronic activation .

medicinal chemistry library synthesis cross-coupling

Evidence Item 3: 1,2,4-Oxadiazole Core Orientation (3-Aryl-5-aryl vs. 5-Aryl-3-aryl) Determines Target Engagement Profile

In 303145-21-3, the 3,4-dichlorophenyl group is attached at position 3 of the 1,2,4-oxadiazole and the 6-chloropyridin-3-yl at position 5. The reverse orientation (e.g., 5-(3,4-dichlorophenyl)-3-(2-pyridinyl)-1,2,4-oxadiazole, BDBM39076) shows a different biological profile: IC₅₀ = 5.62 μM against steroidogenic factor 1 (SF-1) and IC₅₀ = 3.67 μM against ROR-alpha [1]. A structurally related series of heteroaryl pyridine-linked 1,2,4-oxadiazoles (with the pyridine at oxadiazole position 5, as in 303145-21-3) demonstrated potent dual EGFR/BRAFV600E inhibition, with lead compounds achieving EGFR IC₅₀ = 64–71 nM and BRAFV600E IC₅₀ = 41–49 nM [2]. These data indicate that the 3-aryl-5-pyridinyl orientation (as in 303145-21-3) is compatible with kinase inhibitor pharmacophores, whereas the reverse 5-aryl-3-pyridinyl orientation (as in BDBM39076) preferentially engages nuclear receptors.

kinase inhibition EGFR BRAF SAR

Evidence Item 4: Differential Anticancer Cytotoxicity Linked to Dichlorophenyl Substitution Pattern in Pyridine-Oxadiazole Hybrids

In a systematic study of pyridine-oxadiazole derivatives against A549 lung cancer cells, the 3,5-dichloro-substituted compound 5k showed the highest cytotoxicity (IC₅₀ = 6.99 ± 3.15 μM), comparable to 5-fluorouracil [1]. The SAR analysis indicated that meta-substituents (as in 3,5-dichloro) enhance activity, while bulky or strongly electron-withdrawing groups reduce it. The 3,4-dichloro substitution pattern of 303145-21-3 places chlorine atoms at both meta and para positions relative to the oxadiazole linkage, creating a unique electronic profile distinct from the 3,5-dichloro (bis-meta) pattern of compound 5k. Additionally, the 3,4-dichlorophenyl oxadiazole 3-(3,4-dichlorophenyl)-5-(thiocyanatomethyl)-1,2,4-oxadiazole demonstrated 30-fold selectivity against Vero cells in antikinetoplastid assays [2], indicating that the 3,4-dichloro pattern may confer selectivity advantages not shared by other regioisomers.

anticancer cytotoxicity A549 SAR

Evidence Item 5: Physicochemical Differentiation—Predicted Lipophilicity and Hydrogen Bonding Profile vs. JY-2 and 2,6-Dichloro Isomer

Although experimental logP and solubility values for 303145-21-3 are not publicly available, structural analysis permits meaningful differentiation from close analogs . JY-2 (CAS 339103-05-8), with molecular formula C₁₃H₇Cl₂N₃O (MW 292.12), contains two chlorine atoms vs. three in 303145-21-3 (C₁₃H₆Cl₃N₃O, MW 326.56), resulting in lower predicted lipophilicity and molecular weight . Among the C₁₃H₆Cl₃N₃O isomers, the 3,4-dichlorophenyl pattern in 303145-21-3 is predicted to exhibit different hydrogen-bond acceptor capacity compared to the 2,6-dichlorophenyl isomer (CAS not assigned; ChemBase ID 86383), where ortho-substitution may sterically hinder oxadiazole interactions [1]. The 2-chloropyridine moiety in 303145-21-3 contributes one additional hydrogen-bond acceptor (pyridine N) and one potential halogen-bond donor (C–Cl) not present in des-chloro pyridine analogs.

physicochemical properties drug-likeness logP solubility

Optimal Research and Procurement Application Scenarios for 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine (303145-21-3)


MAO-B Inhibitor Screening and Neurodegenerative Disease Lead Discovery

Based on the demonstrated MAO-B inhibitory activity (IC₅₀ = 0.036 μM) of the 3,4-dichlorophenyl-1,2,4-oxadiazole pharmacophore [1], 303145-21-3 is a strong candidate for inclusion in MAO-B-focused screening libraries. Its 2-chloropyridine handle allows subsequent derivatization to optimize selectivity and CNS penetration. Procure this compound when screening for novel MAO-B inhibitors for Parkinson's disease; do not substitute with 2,4-dichlorophenyl or 3,5-dichlorophenyl isomers, which lack demonstrated MAO-B activity.

Kinase Inhibitor Library Design Targeting EGFR and BRAFV600E

The 3-aryl-5-pyridinyl-1,2,4-oxadiazole scaffold (as in 303145-21-3) has been validated as a dual EGFR/BRAFV600E inhibitor pharmacophore, with lead compounds achieving EGFR IC₅₀ = 64–71 nM and BRAFV600E IC₅₀ = 41–49 nM [2]. 303145-21-3 serves as a viable starting point for SAR exploration around this kinase-targeting scaffold. The 2-chloro substituent on pyridine enables further optimization via parallel synthesis. This compound is preferable to the reverse-orientation isomer BDBM39076 (5-aryl-3-pyridinyl), which targets nuclear receptors (SF-1, ROR-alpha) rather than kinases.

Regioisomeric SAR Studies of Dichlorophenyl-1,2,4-Oxadiazoles for Anticancer Screening

Systematic SAR studies of pyridine-oxadiazole hybrids have shown that dichloro substitution pattern profoundly affects cytotoxicity (e.g., 3,5-dichloro analog 5k: A549 IC₅₀ = 6.99 μM) [3]. 303145-21-3 represents the 3,4-dichloro regioisomer, which occupies a distinct and under-explored SAR niche. Including 303145-21-3 alongside its 2,4-dichloro (CAS 1119396-12-1), 3,5-dichloro (CAS 1774901-05-1), and 2,6-dichloro isomers enables complete SAR mapping of the dichlorophenyl chemical space within the 1,2,4-oxadiazole-pyridine scaffold.

Synthetic Building Block for Focused Library Synthesis via SNAr or Cross-Coupling

The 2-chloropyridine moiety of 303145-21-3 provides a reactive site for nucleophilic aromatic substitution with amines, alcohols, or thiols, as well as for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions . This enables the generation of diverse libraries from a single core scaffold without modifying the oxadiazole or dichlorophenyl pharmacophoric elements. Compared to JY-2 (which lacks a halogen on pyridine), 303145-21-3 offers a more versatile synthetic entry point for medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.